3-Amino-5-mercapto-1,2,4-triazole is a sulfur-containing heterocyclic compound with the molecular formula . It is characterized by the presence of an amino group and a mercapto group attached to a triazole ring. This compound exhibits a range of physical and chemical properties that make it suitable for various applications in chemistry and biology. Its structure facilitates interactions with metal ions and biological molecules, which contributes to its versatility in different fields.
As mentioned earlier, the primary focus of research on AMT has been its role as a corrosion inhibitor. The mechanism by which AMT inhibits corrosion is believed to involve the formation of a protective film on the metal surface. This film hinders the interaction between the metal and corrosive agents, thereby preventing corrosion [].
Research indicates that 3-amino-5-mercapto-1,2,4-triazole exhibits significant biological activity. It has been studied for its potential as:
Several methods exist for synthesizing 3-amino-5-mercapto-1,2,4-triazole:
3-Amino-5-mercapto-1,2,4-triazole has diverse applications:
Studies have shown that 3-amino-5-mercapto-1,2,4-triazole interacts effectively with various biological molecules and metal ions. These interactions are crucial for understanding its potential therapeutic effects and catalytic properties. For example:
Several compounds share structural similarities with 3-amino-5-mercapto-1,2,4-triazole. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Amino-1,2,4-triazole | Lacks mercapto group | Widely used as a herbicide |
5-Mercapto-1,2,4-triazole | Lacks amino group | Exhibits different reactivity patterns |
3-Methyl-5-mercapto-1,2,4-triazole | Contains methyl group | Potentially different biological activities |
The uniqueness of 3-amino-5-mercapto-1,2,4-triazole lies in its combination of both amino and mercapto functional groups, which enhances its reactivity and biological activity compared to similar compounds. This dual functionality allows it to engage in diverse
The synthesis of AMT traces back to the late 20th century, with early methods relying on multi-step reactions involving hazardous reagents. A breakthrough occurred in 1991 with the development of a thiocyanate-based pathway, where aminoguanidine salts (e.g., aminoguanidine bicarbonate) were reacted with thiocyanate salts (e.g., ammonium thiocyanate) under acidic conditions. This method eliminated the need for isolating intermediates like aminoguanidine thiocyanate, streamlining the process and improving yields to >80%. Subsequent refinements introduced solvent-free melt reactions, enabling direct synthesis at elevated temperatures (150–200°C) without byproduct formation.
Two primary routes dominate AMT synthesis:
The thiocyanate route excels in scalability and safety, while guanidine derivatives offer modularity for functionalized AMT analogs.
Industrial-scale AMT production leverages melt reactions, where aminoguanidine bicarbonate and ammonium thiocyanate are heated directly. This method avoids solvents, reducing costs and environmental impact. Key advantages include:
A representative reaction is:
$$
\text{NH}2\text{C(NH)NH}2\cdot\text{HCO}3 + \text{NH}4\text{SCN} \xrightarrow{\Delta} \text{AMT} + \text{CO}2 + 2\text{H}2\text{O} \quad
$$
pH critically influences AMT synthesis and structural stability:
In situ Raman studies reveal that AMT adopts an upright orientation on silver surfaces at pH < 4 (thiolate bonding) but lies flat at pH > 6 (N-coordination). This pH sensitivity enables applications in SERS-based sensors for real-time environmental monitoring.
Cyclocondensation reactions involving 3-amino-5-mercapto-1,2,4-triazole derivatives proceed through nucleophilic substitution and ring-closure pathways. For instance, the reaction of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole (1) with substituted phenacyl bromides yields 3,6-disubstituted 1,2,4-triazolo[3,4-b] [1] [3] [4]thiadiazines (2a–2h), while condensation with benzaldehydes forms 4-(arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles (3a–3h) [1]. The electron-withdrawing nature of substituents on the phenacyl bromide accelerates cyclization by reducing the electron density at the carbonyl carbon, facilitating nucleophilic attack by the thiol group. For example, para-nitro substituents enhance reaction rates compared to electron-donating groups like methoxy [1].
The regioselectivity of these reactions is influenced by the steric and electronic properties of reactants. In the formation of 2a–2h, the thiol group at position 5 of the triazole attacks the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the thiadiazine ring. This mechanism is supported by the absence of C=O and S-H absorption bands in the IR spectra of products, confirming complete cyclocondensation [1]. Similarly, benzaldehyde condensation involves Schiff base formation between the aldehyde and the amino group at position 4, followed by tautomerization to the thioketone form, as evidenced by downfield NMR shifts (δ 13.51–13.92 ppm) for the -NH-C=S moiety [1].
Hydrogen bonding plays a critical role in stabilizing intermediates during triazole synthesis. In the tautomerism between thiol (A) and thioketone (B) forms of 3-amino-5-mercapto-1,2,4-triazole derivatives, intramolecular hydrogen bonding between the thiol proton and adjacent nitrogen atoms shifts the equilibrium toward the thioketone form. Infrared spectroscopy confirms this stabilization, as S-H stretching vibrations (2550–2650 cm⁻¹) are absent in products like 3a–3h, indicating dominance of the thioketone tautomer [1].
Additionally, hydrogen bonding between hydroxyl groups of the galactose residue and the triazole ring in 1 enhances solubility in polar solvents. The O-H stretching vibrations at 3413–3440 cm⁻¹ and C-H stretches at 2873–2975 cm⁻¹ in IR spectra further corroborate these interactions [1]. Nuclear Overhauser effect (NOE) experiments on 3a–3h reveal spatial proximity between the N=CH proton and the thioketone sulfur, suggesting a hydrogen-bonded network that stabilizes the E-configuration of the imine group [1].
Reaction temperature significantly impacts the isomerization and regioselectivity of triazole derivatives. For example, attempts to synthesize 5,6-dihydro-1,2,4-triazolo[3,4-b] [1] [3] [4]thiadiazoles via intramolecular Mannich reactions at pH 5–6 and 60°C yielded only open-chain hydrazones (3a–3b) [1]. Elevated temperatures promote proton exchange between the amino and thiol groups, leading to keto-enol tautomerism. At room temperature, the reaction of 1 with benzaldehydes favors the E-isomer due to reduced rotational freedom around the C=N bond, as indicated by NMR chemical shifts at δ 9.56–10.41 ppm for the N=CH proton [1].
Solubility studies reveal that heating increases the solubility of 1 in water, enabling recrystallization. Cooling reverses this trend, precipitating pure product. This temperature-dependent behavior is critical for isolating intermediates in multi-step syntheses [1].
While the provided studies emphasize non-transition metal catalysts, cesium carbonate (Cs₂CO₃) demonstrates notable efficacy in triazole synthesis. In related 1,2,3-triazole systems, Cs₂CO₃ facilitates Z-enolate formation from β-ketophosphonates, enabling [3 + 2] cycloaddition with azides to yield 1,4,5-trisubstituted triazoles [2]. Although cesium is not a transition metal, its strong base character and ability to stabilize enolate intermediates highlight the broader role of alkali metal ions in triazole chemistry.
Transition metal catalysts like copper(I), commonly used in azide-alkyne cycloadditions (CuAAC), are not reported for 3-amino-5-mercapto-1,2,4-triazole derivatives in the provided literature [3]. Instead, regioselective cyclocondensation relies on Brønsted acid-base interactions, as seen in the pH-dependent formation of 3a–3h [1].
The molecular structure of 3-amino-5-mercapto-1,2,4-triazole exhibits remarkable tautomeric flexibility, with multiple forms existing in equilibrium depending on environmental conditions [1] [2]. The primary tautomeric equilibrium involves the thione-thiol interconversion, where the mobile hydrogen atom can be attached either to the nitrogen atom (thione form) or to the sulfur atom (thiol form) [3]. Extensive quantum chemical investigations have revealed that the thione form represents the predominant species in most conditions, demonstrating superior thermodynamic stability compared to the thiol configuration [4].
Fourier transform Raman spectroscopy has proven instrumental in distinguishing between these tautomeric forms through characteristic vibrational signatures [2]. The thione form exhibits a distinctive carbon-sulfur double bond stretching vibration at approximately 1292 cm⁻¹, which serves as an unambiguous marker for this configuration [5]. In contrast, the thiol form displays a characteristic sulfur-hydrogen stretching vibration at 2579 cm⁻¹, though this form exists as a minor component in most environmental conditions [6].
The vibrational analysis reveals that the triazole ring system demonstrates significant sensitivity to substitution patterns and tautomeric states [7]. The amino group vibrational modes provide additional insights into the molecular structure, with asymmetric and symmetric NH₂ stretching fundamentals observed at 3299 cm⁻¹ and 3266 cm⁻¹, respectively [8]. The NH₂ scissoring mode appears at 1654 cm⁻¹, while the rocking deformation occurs at 1165 cm⁻¹ [2].
Density functional theory calculations using B3LYP/6-311++G(d,p) basis sets have confirmed that eight distinct monomeric isomers are theoretically possible, with the thione configuration representing the global minimum energy structure [5]. The calculated vibrational frequencies show excellent agreement with experimental observations after appropriate scaling factors are applied [2].
The carbon-nitrogen stretching vibrations within the triazole ring system appear at 1609 cm⁻¹ and 1376 cm⁻¹, providing information about the electronic delocalization within the heterocyclic framework [8]. These frequencies are particularly sensitive to protonation state and hydrogen bonding interactions, making them valuable diagnostic tools for structural characterization [1].
The electronic absorption properties of 3-amino-5-mercapto-1,2,4-triazole demonstrate profound sensitivity to pH variations, reflecting the compound's ability to undergo protonation-deprotonation equilibria at different sites within the molecule [1] [9]. The UV-Vis absorption spectrum exhibits a characteristic maximum at approximately 250 nm, with additional features at 263 nm and a cutoff region around 280 nm [10] [11].
Under acidic conditions (pH 1.0-2.0), the predominant species is the protonated thione form, which exhibits a notable red shift in the absorption maximum [9]. This spectroscopic change reflects the increased electron density localization upon protonation, resulting in a decrease in the energy gap between ground and excited states [1]. The protonated form demonstrates enhanced stability through intramolecular hydrogen bonding interactions that stabilize the charged configuration [5].
As the pH increases to the range of 2.0-4.0, the system transitions to the neutral thione form, characterized by a slight red shift compared to the standard spectrum [9]. This intermediate pH range represents optimal conditions for corrosion inhibition applications, where the compound maintains its structural integrity while providing effective metal surface protection [12].
The neutral pH range (6.0-8.0) corresponds to an equilibrium mixture of tautomeric forms, resulting in peak broadening and spectral complexity [9]. This region demonstrates the compound's ability to exist in multiple configurations simultaneously, with the relative populations governed by thermodynamic considerations and environmental factors [1].
Under basic conditions (pH 8.0-10.0), deprotonation occurs primarily at the amino group, leading to a characteristic blue shift in the absorption spectrum [9]. This hypsochromic shift reflects the increased electron density within the aromatic system and the formation of stabilizing resonance structures [11]. The deprotonated forms exhibit enhanced nucleophilicity and altered surface adsorption properties [13].
Strongly alkaline conditions (pH 12.0-14.0) result in the formation of fully deprotonated species, characterized by significant blue shifts and the appearance of new absorption bands [9]. These spectral changes indicate fundamental alterations in the electronic structure and the formation of highly conjugated systems with extended π-electron delocalization [1].
The pH-dependent spectroscopic behavior has been successfully exploited for the development of sensitive pH sensors with working ranges spanning from strongly acidic to strongly basic conditions [9]. The relationship between pH and spectroscopic properties follows predictable patterns that can be calibrated for quantitative pH determination [14].
Surface-enhanced Raman scattering has emerged as a powerful technique for investigating the adsorption behavior and surface interactions of 3-amino-5-mercapto-1,2,4-triazole on metallic substrates [9] [13] [12]. The compound's unique bifunctional nature, containing both amino and mercapto groups, enables multiple binding modes that can be distinguished through SERS spectroscopy [13].
The SERS spectrum of AMT demonstrates strong pH dependence, with characteristic peak at 1374 cm⁻¹ serving as a diagnostic marker for pH sensing applications [9]. This peak exhibits variable intensity depending on the pH environment, reflecting changes in the molecular orientation and adsorption mode on the metal surface [14]. The transformation between upright (A form) and lying flat (B form) orientations is directly provoked by pH variation, providing a mechanism for tunable sensor response [9].
Under acidic conditions, AMT preferentially adopts an upright orientation on silver and gold surfaces, with the molecule anchored through the sulfur atom in a thiolate configuration [13]. This perpendicular orientation maximizes the interaction between the triazole ring and the metal surface, resulting in enhanced Raman signals and improved sensor sensitivity [12]. The upright configuration is stabilized by stacking interactions between adjacent triazole rings and hydrogen bonding between amino groups [13].
In neutral to slightly basic conditions, the system exhibits mixed orientations, with some molecules maintaining the upright configuration while others adopt intermediate positions [9]. This transitional behavior provides opportunities for fine-tuning sensor response by adjusting the AMT concentration in the surrounding solution [9].
Under strongly basic conditions, AMT molecules prefer a flat orientation on the metal surface, with adsorption occurring through multiple nitrogen atoms within the triazole ring system [13]. This configuration represents a deprotonated form that demonstrates altered electronic properties and modified surface interactions [12].
The SERS technique has been successfully employed for quantitative analysis of related compounds, with detection limits reaching 6×10⁻⁷ mol·L⁻¹ for 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole using an internal standard method [14]. The linear relationship between analyte concentration and SERS intensity enables reliable quantitative determinations across multiple orders of magnitude [15].
Applications of SERS-based AMT sensors extend beyond pH monitoring to include detection of specific analytes through derivatization reactions [15]. The compound's reactive functional groups enable chemical modifications that enhance selectivity and sensitivity for target molecules [16]. These derivatization-based approaches have been successfully applied to the detection of histamine and other biologically important compounds [16].
The fluorescence properties of 3-amino-5-mercapto-1,2,4-triazole provide valuable insights into its photophysical behavior and intermolecular interactions in solution [1] [6]. The compound exhibits complex excited state dynamics involving both singlet and triplet decay pathways, with significant contributions from hydrogen bonding interactions and solvent effects [1].
Steady-state fluorescence measurements reveal that AMT demonstrates environment-sensitive emission characteristics, with the fluorescence intensity and wavelength position varying significantly depending on solvent polarity and hydrogen bonding capacity [1]. In protic solvents, the compound exhibits enhanced fluorescence quenching due to intermolecular hydrogen bonding interactions that provide non-radiative decay pathways [1].
The fluorescence quenching mechanism has been extensively studied using the Stern-Volmer equation, revealing quenching constants of 94,437 L/mol, 7,160,983 L/mol, and 159,186 L/mol for different triazole derivatives [6]. These values indicate static quenching processes rather than dynamic collisional quenching, suggesting the formation of non-fluorescent ground state complexes [6].
Nanosecond transient absorption spectroscopy has detected short-lived triplet species with lifetimes of approximately 200 nanoseconds in various solvents [1]. The formation of these triplet states represents an important deactivation pathway for the excited singlet state, contributing to the overall photophysical behavior of the compound [1].
The excited state decay process involves multiple channels, with the singlet excited S₂(ππ*) state serving as the primary photoactive species [1]. Theoretical calculations using time-dependent density functional theory have identified three distinct decay channels from this excited state, involving different combinations of internal conversion, intersystem crossing, and fluorescence emission [1].
Solvent effects play a crucial role in determining the relative importance of these decay pathways [1]. In aprotic solvents, the compound maintains higher fluorescence quantum yields due to reduced hydrogen bonding interactions and decreased non-radiative decay rates [1]. Conversely, protic solvents promote fluorescence quenching through the formation of hydrogen-bonded complexes that facilitate internal conversion processes [1].
The fluorescence quenching behavior has been successfully exploited for the development of sensitive analytical methods [10]. High-performance liquid chromatography with fluorescence detection, utilizing derivatization with monobromobimane, has achieved detection limits of 0.05 μg/mL for AMT in complex biological matrices [10]. This approach demonstrates the practical utility of fluorescence-based detection methods for trace analysis applications [10].
Applications of fluorescence quenching mechanisms extend to the study of enzyme inhibition and protein binding interactions [6]. The compound's ability to quench tyrosinase fluorescence has been utilized to investigate enzyme-inhibitor interactions and to determine binding constants for various protein systems [6]. These studies provide valuable information about the molecular basis of biological activity and the design of more effective inhibitors [6].
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